molecular formula C18H20N2O4S B609162 2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide CAS No. 1646499-97-9

2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide

Cat. No. B609162
M. Wt: 360.42
InChI Key: RCSLEKLNDJJJLF-UHFFFAOYSA-N
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Description

“2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide”, also known as ML 382, is a potent and selective positive allosteric modulator of MrgX1 . It has a molecular formula of C18H20N2O4S and a molecular weight of 360.42 .


Molecular Structure Analysis

The molecular structure of ML 382 is represented by the formula C18H20N2O4S . Unfortunately, the search results do not provide a detailed molecular structure analysis.

Scientific Research Applications

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to 2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide, have been synthesized and studied for their cardiac electrophysiological activity. These compounds have shown potency in vitro and could serve as selective class III agents, indicating potential applications in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

  • Anticancer Evaluation : Compounds structurally related to 2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide have demonstrated significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, highlighting their potential in cancer therapy (Ravichandiran et al., 2019).

  • Serotonin Receptor Agonism : Benzamide derivatives, including those similar to the compound , have been found to act as serotonin 4 receptor agonists. This suggests potential applications in gastrointestinal motility disorders (Sonda et al., 2004).

  • Inhibition of Carbonic Anhydrase Isoforms : Novel acridine and bis-acridine sulfonamides, structurally related to 2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide, have been synthesized and studied for their inhibitory activity against the metalloenzyme carbonic anhydrase. This indicates potential uses in treating conditions related to the overactivity of these enzymes (Ulus et al., 2013).

  • DNA-Binding Polyamides : The development of novel base-sensitive amino-protecting groups and their application in the preparation of DNA-binding polyamides has been explored. This suggests potential applications in gene therapy and molecular biology research (Choi et al., 2003).

properties

IUPAC Name

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLEKLNDJJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide

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